But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate
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Overview
Description
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate is a chemical compound that combines the properties of butenoic acid and glycidyl methacrylate. Butenoic acid is a mono carboxylic acid with an unbranched 4-carbon chain, while glycidyl methacrylate is an ester of methacrylic acid and glycidol, containing both an epoxide and an acrylate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enoic acid involves the decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic acid in its isomerization to crotonic acid . Glycidyl methacrylate is typically synthesized through the esterification of methacrylic acid with glycidol .
Industrial Production Methods
Industrial production of glycidyl methacrylate involves the reaction of methacrylic acid with epichlorohydrin in the presence of a base, followed by dehydrochlorination . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The double bond in but-3-enoic acid can be reduced to form butanoic acid.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can open the epoxide ring.
Major Products Formed
Oxidation: Diols.
Reduction: Butanoic acid.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Utilized in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of but-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate involves the reactivity of its functional groups. The epoxide group can react with nucleophiles, leading to ring-opening reactions. The acrylate group can undergo polymerization, forming cross-linked networks . These reactions are crucial for its applications in polymer chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid: Similar in structure but lacks the epoxide group.
Crotonic acid: An isomer of butenoic acid with a different double bond position.
Glycidyl acrylate: Similar to glycidyl methacrylate but with an acrylate group instead of a methacrylate group.
Uniqueness
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to its combination of an epoxide and an acrylate group, making it highly versatile in various chemical reactions and applications .
Properties
CAS No. |
26660-37-7 |
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Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
but-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C4H6O2/c1-5(2)7(8)10-4-6-3-9-6;1-2-3-4(5)6/h6H,1,3-4H2,2H3;2H,1,3H2,(H,5,6) |
InChI Key |
RYVQTKCAUUOILL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1CO1.C=CCC(=O)O |
Origin of Product |
United States |
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